1H-Benzimidazole, 4,6-dimethyl-

Description

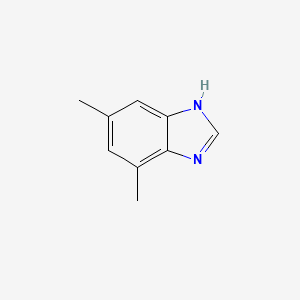

1H-Benzimidazole, 4,6-dimethyl- is a benzimidazole derivative featuring methyl groups at positions 4 and 6 on the aromatic ring. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and industrial applications. The 4,6-dimethyl substitution introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4,6-dimethyl-1H-benzimidazole |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |

InChI Key |

BDHQVPWFPRIJQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=N2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via acid-catalyzed dehydration. Equimolar quantities of 4,6-dimethyl-o-phenylenediamine and formic acid are refluxed in an aqueous or ethanolic medium at 100–120°C for 6–12 hours. The mechanism involves:

-

Protonation of the formic acid carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the amine groups of the diamine, forming intermediate imine linkages.

-

Cyclization and aromatization through elimination of water, yielding the benzimidazole structure.

Optimization and Yield

Yields typically range from 70% to 85% under standard conditions. Optimization strategies include:

-

Catalyst Use : Addition of hydrochloric acid (4N) accelerates the reaction, reducing time to 4–6 hours.

-

Solvent Selection : Ethanol improves solubility of intermediates, whereas water facilitates easier isolation of the product.

Microwave-Assisted Synthesis Using Triethyl Orthoformate

Microwave irradiation has emerged as a high-efficiency alternative to traditional heating, significantly reducing reaction times and improving yields.

Procedure

A mixture of 4,6-dimethyl-o-phenylenediamine (1 equiv) and triethyl orthoformate (1.2 equiv) in ethanol is irradiated at 120°C for 20–30 minutes. The reaction is catalyzed by TZ-HCP (tetraethylammonium zirconium hexacyanopalladate), which enhances electron transfer and stabilizes intermediates.

Advantages

-

Selectivity : Minimal byproducts due to controlled energy input.

Post-synthetic modifications enable the introduction of additional substituents or functional groups. For example, 4,6-dimethyl-1H-benzimidazole-2-thione derivatives are synthesized via reaction with thioglycolic acid under anhydrous conditions.

Key Steps

-

Acetylation : Treatment with acetic anhydride introduces acetyl groups at the N1 position.

-

Thiolation : Reaction with thioglycolic acid in 1,4-dioxane at 50°C for 25 hours yields thione derivatives.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Conditions | Time | Yield | Scalability |

|---|---|---|---|---|

| Formic Acid Cyclization | Reflux in ethanol, 100°C | 6–12 h | 70–85% | High |

| Microwave Irradiation | TZ-HCP, 120°C, ethanol | 1 h | 99% | Moderate |

| Alkylation/Thiolation | 1,4-dioxane, 50°C, Zn catalyst | 25 h | 65–75% | Low |

Industrial-Scale Production Considerations

For large-scale synthesis, the formic acid method remains preferred due to lower costs and reagent availability. Critical factors include:

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 4,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1H-Benzimidazole, 4,6-dimethyl- has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

Industry: It is utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 4,6-dimethyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Structural and Substitution Effects

Substituent positions significantly alter benzimidazole properties:

- 5,6-Dimethyl-1H-benzimidazole (CAS 582-60-5): Adjacent methyl groups at positions 5 and 6 enhance molecular planarity and may improve stability. This compound is used in coordination chemistry and as a precursor for vitamin B12 synthesis .

- 2,6-Disubstituted Derivatives : Compounds like 4c (from ) with a chlorine at position 4 on a phenyl ring and an N-benzyl group exhibit potent antitumor activity. The 2,6-substitution pattern facilitates interactions with biological targets, while halogen atoms enhance electronic effects .

- N-(4,6-Dimethyl-2-pyrimidinyl) Derivatives : These hybrids (e.g., 1H-Benzimidazol-2-amine, CAS 19206-90-7) combine benzimidazole with pyrimidine moieties, broadening applications in drug design. The dimethylpyrimidinyl group introduces additional hydrogen-bonding sites .

Table 1: Substituent Effects on Benzimidazole Derivatives

Regulatory and Industrial Relevance

- Tariffs and HS Codes : 5,6-Dimethyl-1H-benzimidazole (HS 2933990090) falls under heterocyclic compounds with nitrogen, subject to 6.5% MFN tariff. Similar classification would apply to 4,6-dimethyl derivatives .

- Safety Profiles : Methylated benzimidazoles generally exhibit moderate toxicity, though substituent-specific safety data (e.g., for 4,6-dimethyl-) remain underexplored .

Q & A

Basic Research Questions

Q. How can solvent-free synthesis methods optimize the yield of 4,6-dimethyl-1H-benzimidazole derivatives?

- Methodological Answer : Solvent-free one-pot synthesis using organocatalysts (e.g., trifluoroacetic acid) under controlled temperature conditions (80–100°C) minimizes side reactions and improves yields (83–85%) by reducing solvent interference and enhancing reaction efficiency. This approach is validated by the synthesis of structurally analogous 2-phenyl-1H-benzimidazoles .

Q. What analytical techniques are critical for confirming the regioselectivity of substituents in 4,6-dimethyl-1H-benzimidazoles?

- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with and NMR spectroscopy can resolve positional isomerism. For example, NMR chemical shifts at δ 7.1–8.3 ppm for aromatic protons and δ 2.4–2.6 ppm for methyl groups confirm substitution patterns, as demonstrated in studies of indole-fused benzimidazoles .

Q. How does halogen substitution (e.g., –Cl, –F) at specific positions enhance the antitumor activity of 4,6-dimethyl-1H-benzimidazole derivatives?

- Methodological Answer : Halogens at the phenyl ring (e.g., position 4) increase lipophilicity and π-π stacking interactions with DNA or enzyme active sites. Compound 4c, with a –Cl substituent, showed superior activity against five cancer cell lines (IC < 5 µM) compared to non-halogenated analogs, highlighting the importance of electronic and steric effects .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among structurally similar 4,6-dimethyl-1H-benzimidazole analogs?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and computational docking to identify binding mode variations. For instance, discrepancies in PI3Kα inhibition can arise from subtle differences in substituent orientation, requiring molecular dynamics simulations to clarify .

Q. How can Hougen-Watson kinetic models be applied to study reaction mechanisms involving 4,6-dimethyl-1H-benzimidazole intermediates?

- Methodological Answer : Develop a Hougen-Watson model parameterized via genetic algorithms (GA) to quantify adsorption and surface reaction steps. For hydrodesulfurization of 4,6-dimethyl dibenzothiophene, this approach confirmed hydrogenation as the dominant pathway (MCHT/(MCHT+DMBPH) ratio: 0.66–0.94) under 630 K and 6 MPa conditions .

Q. What role do electronic effects play in the nucleophilic reactivity of 4,6-dimethyl-1H-benzimidazole derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the benzimidazole core enhance electrophilicity at N1, facilitating nucleophilic attacks. DFT calculations (B3LYP/6-31G*) show a 0.3–0.5 eV reduction in LUMO energy for nitro-substituted derivatives, aligning with observed regioselectivity in alkylation reactions .

Q. How do 4,6-dimethyl-1H-benzimidazole derivatives compare to established PI3K inhibitors in modulating the PI3K/Akt/mTOR pathway?

- Methodological Answer : Derivatives like ZSTK474 exhibit selective PI3Kα inhibition (IC = 6 nM) by occupying the ATP-binding pocket via morpholinyl-triazine interactions. Comparative studies using kinase profiling and Western blotting reveal distinct downstream Akt phosphorylation suppression, differing from pan-PI3K inhibitors in specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.